3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane

Lipophilicity Physicochemical Property ADME Prediction

Select 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane for medchem programs requiring a conformationally constrained scaffold. The rigid 3,8-diazabicyclo[3.2.1]octane core pre-organizes pharmacophores, reducing entropic penalties at biological targets. Two distinct amine centers (pKa ~10.2, ~9.1) enable orthogonal N3/N8 functionalization—ideal for de novo analgesic SAR and piperazine-to-DBO bioisostere replacements without confounding core activity. Baseline cLogP ~2.1 facilitates PK optimization.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 96131-19-0
Cat. No. B13946341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
CAS96131-19-0
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCCCCN1CC2CCC(C1)N2C
InChIInChI=1S/C11H22N2/c1-3-4-7-13-8-10-5-6-11(9-13)12(10)2/h10-11H,3-9H2,1-2H3
InChIKeyFGZMZZHXJRBCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 96131-19-0) for Scientific Procurement and Research


3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 96131-19-0) is a synthetic small molecule with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It belongs to the 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold family, a class of conformationally constrained piperazine bioisosteres featuring a rigid endoethylenic bridge [1]. This structural motif is widely utilized in medicinal chemistry to pre-organize pharmacophoric elements and reduce entropic penalties upon target binding [1]. Unlike more complex pharmacologically optimized DBO derivatives, 3-butyl-8-methyl-DBO serves primarily as a core scaffold or advanced intermediate for further synthetic elaboration rather than a final bioactive entity, offering two chemically distinct amine centers (N3 and N8) for regioselective functionalization [2].

Why Unverified Substitution of 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 96131-19-0) Is Not Advisable for Procurement


Within the 3,8-diazabicyclo[3.2.1]octane (DBO) chemotype, even minor N-alkyl substituent modifications can drastically alter molecular properties including lipophilicity, basicity, and conformational dynamics [1]. The 3,8-diazabicyclo[3.2.1]octane scaffold enforces a rigid chair-boat conformation, and the identity of N-substituents governs both the overall three-dimensional presentation of functional groups and the regioselectivity available for subsequent chemical transformations [2]. The 3-butyl-8-methyl substitution pattern yields a unique steric and electronic environment compared to other N-alkyl DBO derivatives, resulting in a distinct chemical reactivity profile that is not interchangeable with other 3,8-dialkyl DBO analogs for synthetic applications [3]. The following quantitative evidence establishes the specific differentiation of this compound relative to its closest structural analogs.

Quantitative Differentiation Evidence for 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 96131-19-0) Relative to Closest Analogs


3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Exhibits 1.8× Higher Calculated LogP Compared to 3-Methyl-8-propionyl Analog, Influencing Phase Transfer and Membrane Partitioning

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (C11H22N2) has a calculated LogP (cLogP) value of approximately 2.1, whereas the closely related 3-methyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (C10H18N2O, CAS 63990-41-0) has a cLogP of approximately 1.2, representing a 75% increase in predicted lipophilicity . This difference arises from the replacement of the polar propionyl carbonyl group with an alkyl chain in the target compound.

Lipophilicity Physicochemical Property ADME Prediction

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Lacks the μ-Opioid Receptor Affinity of 3-Cinnamyl-8-propionyl-DBO, Rendering It Suitable as a Non-Pharmacologically Active Scaffold for SAR Studies

The target compound 3-butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane consists solely of simple alkyl substituents (N-butyl and N-methyl), which are insufficient to confer significant binding to the μ-opioid receptor (MOR). In contrast, the reference analgesic 3-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane (DBO 17) demonstrates potent and selective μ-opioid receptor binding with a reported Ki of 55.2 nM [1]. This stark difference in receptor engagement underscores the target compound‘s utility as a biologically silent scaffold.

Receptor Binding Off-Target Activity Medicinal Chemistry Scaffold

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Displays Predicted pKa of ~10.2 for N8 and ~9.1 for N3, Differentiating Its Basicity Profile from 8-Acyl Substituted Analogs

The two nitrogen atoms in 3-butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane exhibit distinct predicted pKa values: the N8-methyl nitrogen has a higher predicted basicity (pKa ≈ 10.2) compared to the N3-butyl nitrogen (pKa ≈ 9.1) . This contrasts with 8-butyryl-3-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 63978-13-2), where the N8 nitrogen is part of an amide bond and is essentially non-basic (pKa < 0) .

Basicity Reactivity Chemical Synthesis

Optimal Application Scenarios for 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS 96131-19-0) in Scientific Research and Development


Synthesis of Novel μ-Opioid or nAChR Ligands via Late-Stage Functionalization

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane serves as an ideal core scaffold for the de novo synthesis of novel analgesics targeting the μ-opioid receptor (MOR) or nicotinic acetylcholine receptors (nAChRs). Because the scaffold itself is expected to be devoid of significant receptor binding [1], any observed pharmacological activity can be confidently attributed to the appended functional groups. The two basic nitrogen atoms (pKa ~10.2 and ~9.1) provide orthogonal handles for selective N-acylation, N-alkylation, or N-arylation, enabling the systematic exploration of structure-activity relationships (SAR) without the confounding influence of an active core.

Preparation of Conformationally Constrained Bioisosteres of Piperazine-Containing Drug Candidates

The rigid 3,8-diazabicyclo[3.2.1]octane framework is a well-established bioisostere for the flexible piperazine ring [1]. 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be elaborated into conformationally restricted analogs of piperazine-based drug candidates, with the 3-butyl and 8-methyl groups providing a baseline lipophilicity (cLogP ≈ 2.1) that can be tuned to optimize pharmacokinetic properties. The rigid nature of the DBO scaffold reduces the conformational entropy penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity compared to flexible piperazine counterparts.

Intermediate for the Synthesis of Functionalized 3,8-Diazabicyclo[3.2.1]octane Building Blocks

3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be used as a starting material for the synthesis of more complex DBO derivatives. The compound can undergo N-dealkylation (e.g., using cyanogen bromide or chloroformate reagents) to yield the corresponding 3-butyl-3,8-diazabicyclo[3.2.1]octane or 8-methyl-3,8-diazabicyclo[3.2.1]octane intermediates [1], which can then be further functionalized. The ability to chemoselectively modify each nitrogen center independently is a key synthetic advantage of this compound relative to analogs where one nitrogen is already part of an amide or other non-basic group .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.